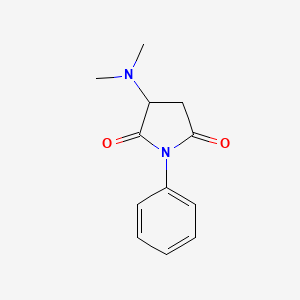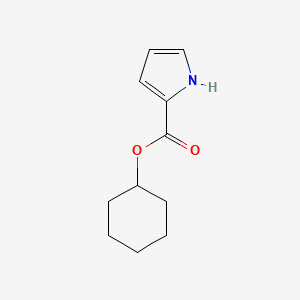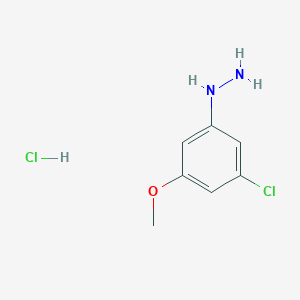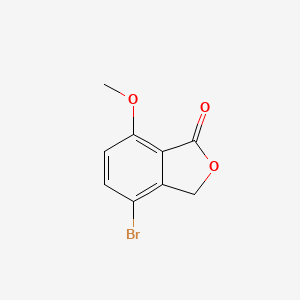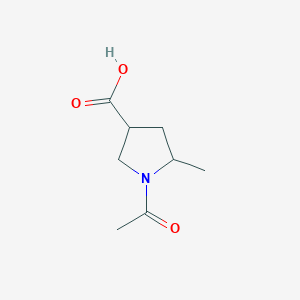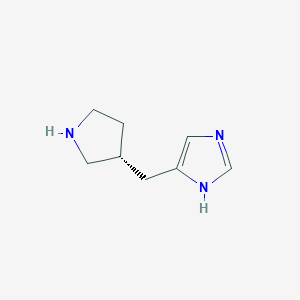
(R)-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole is a chiral compound featuring a pyrrolidine ring attached to a methyl group, which is further connected to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Methyl Group: The methyl group is introduced via alkylation reactions, often using methyl halides or methyl sulfonates as alkylating agents.
Formation of the Imidazole Ring: The imidazole ring is formed through cyclization reactions involving diamines and carbonyl compounds under dehydrating conditions.
Industrial Production Methods
Industrial production of ®-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: ®-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups attached to the pyrrolidine or imidazole rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
Oxidation: Formation of corresponding N-oxides or carbonyl derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted pyrrolidine or imidazole derivatives.
Scientific Research Applications
Chemistry
®-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology
In biological research, this compound is studied for its potential interactions with enzymes and receptors, contributing to the understanding of biochemical pathways.
Medicine
The compound is investigated for its potential therapeutic applications, including its role as a ligand in drug design and development.
Industry
In the industrial sector, ®-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- ®-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate
- N-[(3R)-Pyrrolidin-3-ylmethyl]acetamide
- Benzyl ®-(pyrrolidin-3-ylmethyl)carbamate hydrochloride
Uniqueness
®-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole is unique due to its specific combination of a pyrrolidine ring and an imidazole ring, which imparts distinct chemical and biological properties. This structural arrangement allows for unique interactions with molecular targets, differentiating it from other similar compounds.
Properties
Molecular Formula |
C8H13N3 |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
5-[[(3R)-pyrrolidin-3-yl]methyl]-1H-imidazole |
InChI |
InChI=1S/C8H13N3/c1-2-9-4-7(1)3-8-5-10-6-11-8/h5-7,9H,1-4H2,(H,10,11)/t7-/m1/s1 |
InChI Key |
YGGBVTGACIFVRB-SSDOTTSWSA-N |
Isomeric SMILES |
C1CNC[C@H]1CC2=CN=CN2 |
Canonical SMILES |
C1CNCC1CC2=CN=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Chloromethyl)-4-(methylthio)benzo[d]oxazole](/img/structure/B12874473.png)
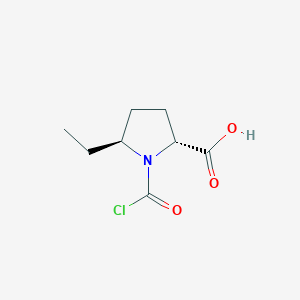
![6-Bromo-2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12874481.png)

![N-(2-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}ethyl)urea](/img/structure/B12874492.png)
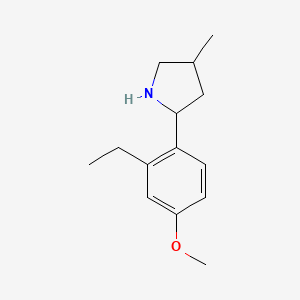
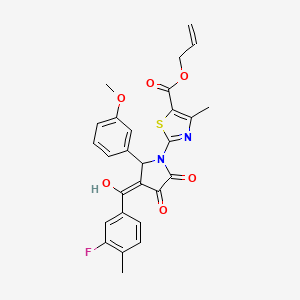
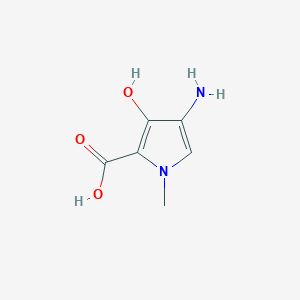
![2-(Bromomethyl)benzo[d]oxazole-5-carboxaldehyde](/img/structure/B12874505.png)
